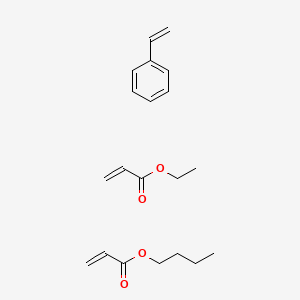

Butyl prop-2-enoate;ethyl prop-2-enoate;styrene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Butyl prop-2-enoate: , ethyl prop-2-enoate , and styrene are organic compounds widely used in various industrial applications. Butyl prop-2-enoate, also known as butyl acrylate, is a clear, colorless liquid with a sharp, pungent odor. It is used primarily in the production of polymers. Ethyl prop-2-enoate, also known as ethyl acrylate, is a colorless liquid with a characteristic acrid odor, used in the production of resins, plastics, and rubber. Styrene is a colorless, oily liquid that is a precursor to polystyrene and several copolymers.

Méthodes De Préparation

Butyl prop-2-enoate: is typically synthesized through the esterification of acrylic acid with n-butanol in the presence of a catalyst such as sulfuric acid. The reaction involves neutralization, water washing, alcohol removal, and distillation to obtain the final product .

Ethyl prop-2-enoate: is produced by the acid-catalyzed esterification of acrylic acid with ethanol. This process involves the use of ion exchange resin or sulfuric acid as a catalyst, followed by derecombination, extraction, and rectification to yield the final product .

Styrene: is primarily produced by the dehydrogenation of ethylbenzene. This process involves heating ethylbenzene in the presence of a catalyst, typically iron oxide, at high temperatures to produce styrene and hydrogen gas.

Analyse Des Réactions Chimiques

Butyl prop-2-enoate: undergoes polymerization reactions readily, forming poly(butyl acrylate) and various copolymers. It can also participate in addition reactions due to the presence of the vinyl group .

Ethyl prop-2-enoate: also undergoes polymerization to form poly(ethyl acrylate) and can react with higher alcohols through transesterification to produce specialty acrylates . It can participate in electrophilic addition reactions, such as the addition of bromine across the double bond .

Styrene: undergoes polymerization to form polystyrene and can participate in various addition reactions, including the formation of copolymers with other monomers like acrylonitrile and butadiene.

Applications De Recherche Scientifique

Butyl prop-2-enoate: is used in the production of adhesives, sealants, and coatings due to its flexibility and durability. It is also used in the manufacture of inks, resins, and packaging materials .

Ethyl prop-2-enoate: is utilized in the production of polymers for resins, plastics, and rubber. It is also a reactant in the synthesis of various pharmaceutical intermediates .

Styrene: is extensively used in the production of polystyrene, which is used in packaging, insulation, and disposable containers. It is also used in the production of copolymers like styrene-butadiene rubber, which is used in tires and other rubber products.

Mécanisme D'action

Butyl prop-2-enoate: and ethyl prop-2-enoate exert their effects primarily through polymerization, where the vinyl group reacts to form long polymer chains. These polymers exhibit properties such as flexibility, durability, and resistance to environmental factors .

Styrene: polymerizes to form polystyrene, which has a wide range of applications due to its rigidity and insulating properties. The polymerization process involves the formation of free radicals that initiate the reaction, leading to the formation of long polymer chains.

Comparaison Avec Des Composés Similaires

Butyl prop-2-enoate: is similar to other acrylates like methyl acrylate and ethyl acrylate, but it offers better flexibility and lower volatility .

Ethyl prop-2-enoate: is comparable to other alkyl acrylates, such as butyl acrylate and methyl acrylate, but it is preferred for its balance of reactivity and ease of handling .

Styrene: is similar to other vinyl compounds like vinyl acetate and vinyl chloride, but it is unique in its ability to form polystyrene, which has distinct properties such as rigidity and thermal insulation .

Similar Compounds

- Methyl acrylate

- Butyl acrylate

- Vinyl acetate

- Vinyl chloride

These compounds share similar chemical structures and reactivity but differ in their specific applications and properties.

Propriétés

Numéro CAS |

51243-47-1 |

|---|---|

Formule moléculaire |

C20H28O4 |

Poids moléculaire |

332.4 g/mol |

Nom IUPAC |

butyl prop-2-enoate;ethyl prop-2-enoate;styrene |

InChI |

InChI=1S/C8H8.C7H12O2.C5H8O2/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-3-5(6)7-4-2/h2-7H,1H2;4H,2-3,5-6H2,1H3;3H,1,4H2,2H3 |

Clé InChI |

CKDRPPBTNRFVHP-UHFFFAOYSA-N |

SMILES canonique |

CCCCOC(=O)C=C.CCOC(=O)C=C.C=CC1=CC=CC=C1 |

Numéros CAS associés |

51243-47-1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-[1]benzofuro[3,2-c]pyrazole](/img/structure/B14665298.png)

![4-chloro-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14665341.png)

![1-[(e)-(4-Methylphenyl)diazenyl]pyrrolidine](/img/structure/B14665348.png)

![1-Methoxy-4-[2-(4-methylphenyl)ethyl]benzene](/img/structure/B14665365.png)

![1-[(Dimethylamino)(methoxy)phosphoryl]-2-methylprop-1-en-1-yl 2,2-dimethylpropanoate](/img/structure/B14665375.png)